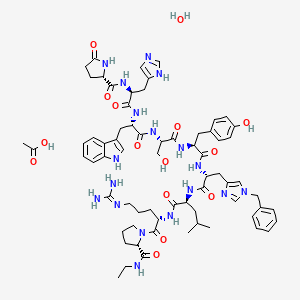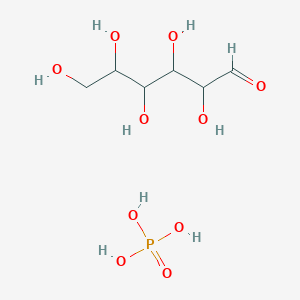
Amphetamine adipate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'adipate d'amphetamine est un composé formé par la combinaison de l'amphetamine et de l'acide adipique. L'amphetamine, de formule chimique alpha-méthylphénéthylamine, est un stimulant du système nerveux central connu pour ses propriétés psychoactives. Elle a été synthétisée pour la première fois en 1927 et a été utilisée à diverses fins médicales, notamment le traitement du trouble déficitaire de l'attention avec hyperactivité (TDAH) et de la narcolepsie .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La synthèse de l'adipate d'amphetamine implique généralement la réaction de l'amphetamine avec l'acide adipique. Le processus comprend généralement les étapes suivantes :
Dissolution aqueuse : Dissoudre l'amphetamine dans l'eau pour former une solution aqueuse.
Ajustement du pH : Ajuster le pH de la solution à un niveau basique en utilisant un agent caustique tel que l'hydroxyde de sodium.
Extraction : Mettre en contact la solution aqueuse avec un solvant organique tel que l'acétate d'éthyle pour extraire l'amphetamine.
Formation du sel d'adipate : Faire réagir l'amphetamine extraite avec l'acide adipique pour former l'adipate d'amphetamine.
Méthodes de production industrielle : La production industrielle de l'adipate d'amphetamine suit des étapes similaires mais à plus grande échelle, avec des processus de purification et de stabilisation supplémentaires pour garantir la qualité et la constance du produit final .
Analyse Des Réactions Chimiques
Types de réactions : L'adipate d'amphetamine subit diverses réactions chimiques, notamment :
Oxydation : L'amphetamine peut être oxydée pour former de la phénylacétone et d'autres sous-produits.
Réduction : Les réactions de réduction peuvent convertir l'amphetamine en son alcool correspondant.
Substitution : Des réactions de substitution peuvent se produire au niveau du groupe amine ou du cycle aromatique.
Réactifs et conditions courantes :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium sont souvent utilisés.
Substitution : Des réactifs tels que les halogènes et les agents alkylants sont utilisés pour les réactions de substitution.
Principaux produits :
Oxydation : Phénylacétone et acide benzoïque.
Réduction : Phénylpropanolamine.
Substitution : Diverses amphétamines substituées.
4. Applications de la recherche scientifique
L'adipate d'amphetamine a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme composé de référence en chimie analytique pour le développement de méthodes de détection.
Biologie : Étudié pour ses effets sur les systèmes de neurotransmetteurs et le comportement.
Médecine : Investigated pour son potentiel thérapeutique dans le traitement du TDAH, de la narcolepsie et de l'obésité.
Industrie : Utilisé dans le développement de médicaments et de substances améliorant les performances.
5. Mécanisme d'action
L'adipate d'amphetamine exerce ses effets en augmentant la libération de neurotransmetteurs tels que la dopamine, la norépinéphrine et la sérotonine dans le cerveau. Il agit comme un substrat compétitif pour les transporteurs de monoamines, conduisant au transport inverse de ces neurotransmetteurs dans la fente synaptique. Cela entraîne une augmentation des niveaux de neurotransmetteurs et une stimulation accrue du système nerveux central .
Composés similaires :
Méthamphétamine : Structure similaire mais avec un groupe méthyle attaché à l'atome d'azote.
Dextroamphétamine : L'énantiomère dextrogyre de l'amphetamine.
Lisdexamphétamine : Un prod médicament de la dextroamphétamine.
Unicité : L'adipate d'amphetamine est unique en raison de sa combinaison spécifique avec l'acide adipique, qui peut influencer ses propriétés pharmacocinétiques et sa stabilité. Comparé à la méthamphétamine, il a un potentiel de dépendance et d'abus plus faible. La dextroamphétamine et la lisdexamphétamine sont plus couramment utilisées en milieu clinique, mais l'adipate d'amphetamine reste un composé précieux pour la recherche et les applications thérapeutiques .
Applications De Recherche Scientifique
Amphetamine adipate has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for the development of detection methods.
Biology: Studied for its effects on neurotransmitter systems and behavior.
Medicine: Investigated for its therapeutic potential in treating ADHD, narcolepsy, and obesity.
Industry: Utilized in the development of pharmaceuticals and performance-enhancing drugs.
Mécanisme D'action
Amphetamine adipate exerts its effects by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. It acts as a competitive substrate for monoamine transporters, leading to the reverse transport of these neurotransmitters into the synaptic cleft. This results in increased neurotransmitter levels and enhanced stimulation of the central nervous system .
Comparaison Avec Des Composés Similaires
Methamphetamine: Similar structure but with a methyl group attached to the nitrogen atom.
Dextroamphetamine: The dextrorotatory enantiomer of amphetamine.
Lisdexamfetamine: A prodrug of dextroamphetamine.
Uniqueness: Amphetamine adipate is unique due to its specific combination with adipic acid, which may influence its pharmacokinetic properties and stability. Compared to methamphetamine, it has a lower potential for abuse and addiction. Dextroamphetamine and lisdexamfetamine are more commonly used in clinical settings, but this compound remains a valuable compound for research and therapeutic applications .
Propriétés
Numéro CAS |
64770-51-0 |
|---|---|
Formule moléculaire |
C15H23NO4 |
Poids moléculaire |
281.35 g/mol |
Nom IUPAC |
hexanedioic acid;1-phenylpropan-2-amine |
InChI |
InChI=1S/C9H13N.C6H10O4/c1-8(10)7-9-5-3-2-4-6-9;7-5(8)3-1-2-4-6(9)10/h2-6,8H,7,10H2,1H3;1-4H2,(H,7,8)(H,9,10) |
Clé InChI |
OFCJKOOVFDGTLY-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC=CC=C1)N.C(CCC(=O)O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


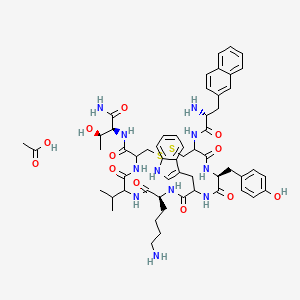
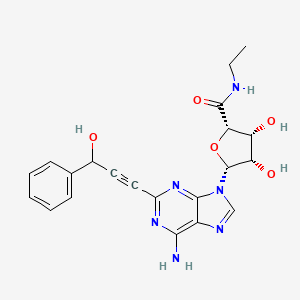
![disodium;3-amino-2-[4-[N-[(6R,7S)-2-carboxy-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]-C-oxidocarbonimidoyl]-1,3-dithietan-2-ylidene]-3-oxopropanoate](/img/structure/B10774576.png)
![2-[1-(3,4-dichlorophenyl)sulfonyl-3-oxo-2,4-dihydroquinoxalin-2-yl]-N-[2-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]ethyl]acetamide](/img/structure/B10774593.png)
![(11E)-11-[2-(5,6-dimethylbenzimidazol-1-yl)ethylidene]-6H-benzo[c][1]benzoxepine-2-carboxylic acid](/img/structure/B10774605.png)
![13-(4-methoxyphenyl)-10-thia-3,8,13,15-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1,6,8,14-tetraen-12-one](/img/structure/B10774613.png)
![Propan-2-yl 4-[3-cyano-5-(quinoxalin-6-yl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B10774619.png)
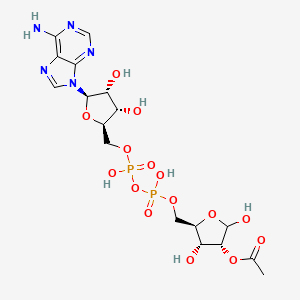
![(5R)-4-(cyclohexylmethyl)-1-[(2R)-1-[(2S)-2-[[(6S)-2,3-dioxo-6-propan-2-ylpiperazin-1-yl]methyl]pyrrolidin-1-yl]-3-naphthalen-2-ylpropan-2-yl]-5-[(4-hydroxyphenyl)methyl]piperazine-2,3-dione](/img/structure/B10774633.png)

